Beryllium perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13597-95-0 |

|---|---|

Molecular Formula |

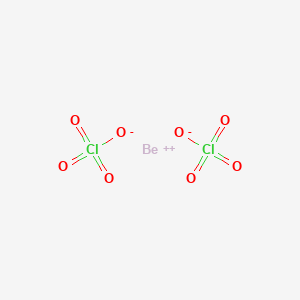

Be(ClO4)2 BeCl2O8 |

Molecular Weight |

207.91 g/mol |

IUPAC Name |

beryllium;diperchlorate |

InChI |

InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI Key |

MVTQSBYPNJATTN-UHFFFAOYSA-L |

SMILES |

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Other CAS No. |

13597-95-0 |

Origin of Product |

United States |

Foundational & Exploratory

Beryllium perchlorate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium perchlorate, an inorganic compound with the chemical formula Be(ClO₄)₂, is a powerful oxidizing agent that exists in both anhydrous and hydrated forms. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation, thermal decomposition, and hydrolysis are presented to facilitate laboratory research. Furthermore, this document explores the known interactions of beryllium with key cellular signaling pathways, an area of increasing interest in toxicological and immunological research. While direct applications in drug development are not established, understanding these interactions is crucial for assessing the biomedical implications of beryllium exposure.

Core Chemical and Physical Properties

This compound is a white, hygroscopic solid that is highly soluble in water.[1] It primarily exists as a tetrahydrate (Be(ClO₄)₂·4H₂O) or a dihydrate (Be(ClO₄)₂·2H₂O).[1] The anhydrous form is less common and can be prepared through specific dehydration procedures.

Table 1: Quantitative Data for this compound

| Property | Value | Form |

| Chemical Formula | Be(ClO₄)₂ | Anhydrous |

| Molecular Weight | 207.91 g/mol | Anhydrous |

| Be(ClO₄)₂·2H₂O | Dihydrate | |

| 243.94 g/mol | Dihydrate | |

| Be(ClO₄)₂·4H₂O | Tetrahydrate | |

| 279.97 g/mol | Tetrahydrate | |

| Appearance | White solid | All forms |

| Solubility in Water | High | All forms |

Experimental Protocols

Synthesis of this compound Tetrahydrate (Be(ClO₄)₂·4H₂O)

Principle: Beryllium oxide reacts with concentrated perchloric acid to form this compound, which is then isolated as the tetrahydrate by evaporation of the solution.[2]

Methodology:

-

Reaction Setup: In a fume hood, carefully add a stoichiometric amount of beryllium oxide (BeO) to a beaker containing concentrated perchloric acid (HClO₄). The reaction is exothermic and should be performed with caution.

-

Dissolution: Gently stir the mixture. The dissolution of beryllium oxide may be slow.[2] Gentle heating can be applied to facilitate the reaction, but the temperature should be carefully controlled to avoid rapid decomposition of perchloric acid.

-

Evaporation: Once the beryllium oxide has completely reacted, transfer the solution to an evaporating dish.

-

Crystallization: Slowly evaporate the solution at a controlled temperature (e.g., in a desiccator over a suitable drying agent or under reduced pressure at low heat) to induce crystallization of this compound tetrahydrate.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold, anhydrous ether to remove any residual acid.

-

Drying: Dry the crystals under vacuum to obtain pure this compound tetrahydrate.

Logical Workflow for Synthesis of this compound Tetrahydrate

Caption: Workflow for the synthesis of this compound tetrahydrate.

Thermal Decomposition of this compound Tetrahydrate

Principle: Upon heating, this compound tetrahydrate does not form the anhydrous salt but decomposes into beryllium oxide.[2] The decomposition proceeds through the formation of an intermediate basic this compound.[1]

Methodology:

-

Instrumentation: Utilize a thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) to monitor mass loss and heat flow changes.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound tetrahydrate into an alumina crucible.

-

Experimental Conditions: Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).[3]

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve for mass loss steps. The initial mass loss corresponds to the loss of water of hydration. Subsequent mass loss indicates the decomposition of the perchlorate to beryllium oxide.

-

DSC Curve: Analyze the DSC curve for endothermic and exothermic peaks. The dehydration is typically an endothermic process, while the decomposition of the perchlorate is exothermic.

-

Experimental Workflow for Thermal Decomposition Analysis

Caption: Workflow for thermal decomposition analysis of this compound.

Hydrolysis of this compound

Principle: In aqueous solutions, the beryllium ion (Be²⁺) undergoes hydrolysis to form various hydroxo complexes. The extent of hydrolysis is pH-dependent.

Methodology (Potentiometric Titration):

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a constant ionic strength medium (e.g., 1 M NaClO₄) to maintain constant activity coefficients.

-

Titration Setup: Use a calibrated pH electrode and a burette filled with a standard solution of a strong base (e.g., NaOH) of known concentration. The titration vessel should be thermostatted.

-

Titration Procedure:

-

Place a known volume of the this compound solution into the titration vessel.

-

Incrementally add the standard base solution and record the pH after each addition, allowing the system to reach equilibrium.

-

Continue the titration until the pH reaches a desired upper limit (e.g., pH 10).

-

-

Data Analysis:

-

Plot the pH as a function of the volume of base added to obtain the titration curve.

-

Analyze the titration data using appropriate software (e.g., SUPERQUAD or HYPERQUAD) to determine the formation constants of the various beryllium hydroxo species formed during hydrolysis.

-

Interaction with Cellular Signaling Pathways

While this compound itself is not directly implicated in drug development, the toxicological effects of beryllium are well-documented and involve the modulation of key cellular signaling pathways. This is of significant interest to drug development professionals for understanding potential off-target effects and for the development of chelating agents or other therapies for beryllium-induced diseases.

JAK-STAT Signaling Pathway

Exposure to beryllium has been shown to affect the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling and immune responses.

JAK-STAT Signaling Pathway

Caption: Simplified diagram of the JAK-STAT signaling pathway.

Toll-Like Receptor (TLR) Signaling Pathway

Beryllium exposure can also impact the Toll-like receptor (TLR) signaling pathway, a key component of the innate immune system that recognizes pathogen-associated molecular patterns.

Toll-Like Receptor (TLR) Signaling Pathway

Caption: Simplified diagram of the MyD88-dependent TLR signaling pathway.

Interleukin-1 (IL-1) Signaling Pathway

The pro-inflammatory cytokine Interleukin-1 (IL-1) and its signaling pathway can be affected by beryllium, contributing to the inflammatory responses observed in beryllium-related diseases.

Interleukin-1 (IL-1) Signaling Pathway

Caption: Simplified diagram of the IL-1 signaling pathway.

Relevance to Drug Development

Currently, there is no established use of this compound as a therapeutic agent or a core component in drug development. The significant toxicity associated with beryllium compounds, including their carcinogenic potential, presents a major obstacle to their direct pharmacological application.

However, research into the mechanisms of beryllium toxicity, particularly its interaction with the aforementioned signaling pathways, is highly relevant to drug development in several ways:

-

Development of Therapeutics for Beryllium-Induced Diseases: A detailed understanding of how beryllium disrupts cellular signaling is essential for designing and developing drugs to treat chronic beryllium disease (CBD) and other beryllium-related health issues. This could involve the development of specific inhibitors for downstream effectors in the affected pathways or novel chelating agents that can effectively remove beryllium from biological systems.

-

Toxicological Screening: The knowledge of beryllium's effects on specific signaling pathways can be used to develop more sensitive and specific in vitro assays for toxicological screening of other metal-based compounds or nanoparticles.

-

Understanding Off-Target Effects: For researchers developing metal-based drugs, understanding the toxicological profile of elements like beryllium can provide insights into potential off-target effects and help in the design of safer therapeutic agents.

Conclusion

This compound is a reactive inorganic compound with well-defined chemical properties. While its synthesis and basic reactivity are understood, its direct application in drug development is precluded by its inherent toxicity. Nevertheless, the study of beryllium's interaction with cellular signaling pathways provides a valuable model for understanding metal-induced immunotoxicity and inflammation. This knowledge is critical for the development of countermeasures for beryllium exposure and for the broader field of medicinal chemistry in the design of safe and effective metal-based therapeutics. Further research is warranted to elucidate the precise molecular mechanisms of beryllium's interference with these signaling cascades, which may open new avenues for therapeutic intervention in beryllium-induced diseases.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Beryllium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of beryllium perchlorate, Be(ClO₄)₂. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound. This document details the synthesis, chemical reactivity, and thermal stability of this compound and its hydrated forms. All quantitative data are presented in structured tables for ease of reference. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, alongside mandatory safety and handling procedures. Visual diagrams generated using Graphviz are provided to illustrate key chemical pathways and safety workflows.

Introduction

This compound is an inorganic compound with the formula Be(ClO₄)₂. It typically exists in hydrated forms, most commonly as this compound tetrahydrate, Be(ClO₄)₂·4H₂O, and this compound dihydrate, Be(ClO₄)₂·2H₂O.[1] These compounds are white, hygroscopic, water-soluble solids.[1] The presence of the perchlorate anion makes this compound a strong oxidizing agent, and the beryllium cation imparts significant toxicity. A thorough understanding of its properties is crucial for its safe handling and use in any research or development context.

Physical Properties

This compound and its hydrates are crystalline solids. The tetrahydrate is particularly hygroscopic and holds its water of crystallization tenaciously.[2] Key physical properties are summarized in the tables below.

Table 1: General Physical Properties of this compound and its Hydrates

| Property | Value | Form | Reference(s) |

| Molecular Formula | Be(ClO₄)₂ | Anhydrous | [3][4][5][6] |

| Molar Mass | 207.91 g/mol | Anhydrous | [7][8] |

| Molar Mass | 279.975 g/mol | Tetrahydrate | [1] |

| Appearance | White solid | All forms | [1] |

| Solubility in Water | 198 g/100 mL at 25 °C | Tetrahydrate | [1] |

| Solubility | Soluble in acetone | Hydrated forms | [1] |

| Coordination Geometry (Be) | Tetrahedral | Dihydrate | [1] |

Table 2: Thermal Properties of this compound Hydrates

| Property | Value | Form | Notes | Reference(s) |

| Melting Point | 140 °C (decomposes) | Tetrahydrate | Does not form anhydrous salt upon heating.[1] | [1] |

| Decomposition Temperature | 200 °C | Dihydrate | Decomposes to basic this compound.[1] | [1] |

| Decomposition Temperature | 260 °C | Basic this compound (from tetrahydrate) | Decomposes to beryllium oxide.[1] | [1] |

| Decomposition Temperature | 270 °C | Basic this compound (from dihydrate) | Decomposes to beryllium oxide.[1] | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the beryllium ion and the perchlorate anion. It is a strong oxidizing agent and its aqueous solutions are acidic due to the hydrolysis of the Be²⁺ ion.

Synthesis

This compound tetrahydrate is typically synthesized by the reaction of beryllium oxide with concentrated perchloric acid.[1] The dihydrate can be prepared by reacting beryllium chloride with hydronium perchlorate at elevated temperatures.[1]

Thermal Decomposition

Heating this compound hydrates does not yield the anhydrous salt. Instead, they decompose to form basic beryllium perchlorates and ultimately beryllium oxide at higher temperatures.[1] The decomposition of the tetrahydrate begins at 140 °C, while the dihydrate is stable up to 200 °C before decomposing.[1]

Hydrolysis

In aqueous solution, the hydrated beryllium ion, [Be(H₂O)₄]²⁺, undergoes partial hydrolysis. This process leads to the formation of various polynuclear hydroxo complexes, such as the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺, which results in an acidic solution.[1][9] The equilibria involved are complex and pH-dependent.[9]

Reactions in Organic Solvents

This compound and its hydrates are soluble in acetone.[1] In this solvent, it can react with ligands such as triphenylphosphine oxide to form coordination complexes like Be(OPPh₃)₄(ClO₄)₂.[1]

Experimental Protocols

Synthesis of this compound Tetrahydrate

Objective: To synthesize this compound tetrahydrate from beryllium oxide and perchloric acid.

Materials:

-

Beryllium oxide (BeO)

-

Concentrated perchloric acid (HClO₄)

-

Deionized water

-

Glass reaction vessel

-

Heating mantle with magnetic stirrer

-

Evaporating dish

-

Crystallizing dish

-

Fume hood

Procedure:

-

Safety Precaution: All operations must be conducted in a designated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

In the reaction vessel, carefully add a stoichiometric amount of beryllium oxide to concentrated perchloric acid with continuous stirring. The reaction is as follows: BeO + 2 HClO₄ → Be(ClO₄)₂ + H₂O.[1]

-

Gently heat the mixture to facilitate the dissolution of the beryllium oxide. This reaction can be slow.[3][4][5]

-

Once the reaction is complete and a clear solution is obtained, transfer the solution to an evaporating dish.

-

Slowly evaporate the solvent under controlled heating to concentrate the solution. Avoid overheating, which can lead to decomposition.

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly to form crystals of this compound tetrahydrate.

-

Isolate the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Characterization by Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a solid sample of this compound.

Methodology (Thin Solid Film):

-

Safety Precaution: Due to the hygroscopic nature of this compound, sample preparation should be performed in a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize water absorption.

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent in which it is soluble, such as acetone.[1]

-

Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.

-

Apply a drop of the this compound solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum according to the instrument's operating procedures.

-

The resulting spectrum should be analyzed for characteristic peaks of the perchlorate anion and any coordinated water molecules.

Visualized Workflows and Pathways

Synthesis and Decomposition Pathways

Caption: Synthesis and thermal decomposition pathways of this compound hydrates.

Aqueous Hydrolysis Pathway

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uvm.edu [uvm.edu]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | BeCl2O8 | CID 14389538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. chem.tamu.edu [chem.tamu.edu]

Beryllium Perchlorate (CAS: 13597-95-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beryllium and its compounds are highly toxic and carcinogenic. This document is intended for informational purposes for professionals trained in handling hazardous materials. Appropriate personal protective equipment (PPE) and engineering controls are mandatory when working with beryllium perchlorate.

Introduction

This compound, with the CAS number 13597-95-0, is an inorganic compound with the chemical formula Be(ClO₄)₂.[1] It is a powerful oxidizing agent and is primarily known in its hydrated forms, typically as a dihydrate or tetrahydrate.[1] While its direct application in drug development is not established due to its inherent toxicity, understanding its chemical behavior is crucial for researchers in various fields, including materials science and inorganic chemistry. This guide provides a comprehensive overview of its properties, synthesis, and chemical behavior, with a focus on safety and handling.

Chemical and Physical Properties

This compound is a white, hygroscopic solid that is soluble in water and acetone.[1] The anhydrous form has a molecular weight of 207.91 g/mol .[2][3] Due to the small ionic radius and high charge density of the beryllium(II) ion, it exhibits significant hydrolytic tendencies in aqueous solutions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13597-95-0 | [1][4][5][6] |

| Molecular Formula | Be(ClO₄)₂ | [2][5][6] |

| Molecular Weight | 207.91 g/mol | [2][3][7][8] |

| Appearance | White solid | [1] |

| Solubility in Water | 198 g/100 mL (25 °C, tetrahydrate) | [1] |

| Melting Point | Decomposes | [1] |

| Other Names | Beryllium diperchlorate | [1][5] |

Synthesis and Reactions

This compound is typically synthesized through the reaction of beryllium oxide with concentrated perchloric acid.[1][2][4] The resulting product is usually the tetrahydrate, Be(ClO₄)₂·4H₂O.[1]

3.1. Hydrolysis and Decomposition

In aqueous solutions, this compound hydrolyzes to form various hydroxo-complexes.[2] The tetraaqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is formed upon dissolution, which can then partially hydrolyze to the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺.[1]

Thermal decomposition of this compound does not yield the anhydrous form. Instead, heating the hydrated forms leads to the formation of basic beryllium perchlorates and ultimately beryllium oxide.[1] For instance, the tetrahydrate decomposes at 140 °C, and further heating to 260 °C yields beryllium oxide.[1] The dihydrate decomposes at 200 °C to a basic this compound, which in turn decomposes to beryllium oxide at 270 °C.[1]

Table 2: Decomposition Temperatures of this compound Hydrates

| Hydrate Form | Decomposition Temperature (°C) | Products | Reference(s) |

| Be(ClO₄)₂·4H₂O | 140 | Unidentified basic this compound | [1] |

| Unidentified basic this compound | 260 | Beryllium oxide (BeO) | [1] |

| Be(ClO₄)₂·2H₂O | 200 | Basic this compound (Be₄O(ClO₄)₆) | [1] |

| Basic this compound (Be₄O(ClO₄)₆) | 270 | Beryllium oxide (BeO) | [1] |

Experimental Protocols

4.1. Synthesis of this compound Tetrahydrate

Objective: To synthesize this compound tetrahydrate from beryllium oxide and perchloric acid.

Materials:

-

Beryllium oxide (BeO)

-

Concentrated perchloric acid (HClO₄)

-

Distilled water

-

Glass reaction vessel

-

Heating mantle with magnetic stirrer

-

Evaporating dish

-

Fume hood

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of beryllium oxide to a glass reaction vessel.

-

Slowly add concentrated perchloric acid to the beryllium oxide with continuous stirring. The reaction is as follows: BeO + 2HClO₄ → Be(ClO₄)₂ + H₂O.[1][2]

-

Gently heat the mixture to facilitate the reaction. The reaction may be slow.[4][5][6]

-

Once the reaction is complete, transfer the solution to an evaporating dish.

-

Carefully evaporate the solution to obtain crystals of this compound tetrahydrate.

4.2. Thermal Decomposition of this compound Tetrahydrate

Objective: To observe the thermal decomposition of this compound tetrahydrate.

Materials:

-

This compound tetrahydrate (Be(ClO₄)₂·4H₂O)

-

Tube furnace

-

Inert atmosphere (e.g., nitrogen or argon)

-

Sample holder (e.g., quartz boat)

-

Thermocouple

Procedure:

-

Place a small, known amount of this compound tetrahydrate into the sample holder.

-

Position the sample holder in the center of the tube furnace.

-

Purge the furnace with an inert gas to remove air and moisture.

-

Slowly heat the furnace to 140 °C and hold at this temperature.[1]

-

Observe any changes in the sample, indicative of decomposition to a basic this compound.

-

Increase the temperature to 260 °C to induce further decomposition to beryllium oxide.[1]

-

Cool the furnace to room temperature under the inert atmosphere before removing the sample.

Visualizations

Caption: Synthesis workflow for this compound tetrahydrate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 13597-95-0 [smolecule.com]

- 3. This compound | BeCl2O8 | CID 14389538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13597-95-0 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. This compound [drugfuture.com]

- 8. merckindex.rsc.org [merckindex.rsc.org]

An In-depth Technical Guide on the Hydrolysis of Beryllium Perchlorate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of beryllium(II) perchlorate in aqueous solutions. Due to the high charge-to-radius ratio of the beryllium ion (Be²⁺), it exhibits a strong tendency to hydrolyze in aqueous environments. The use of perchlorate as the counter-ion is significant as it is generally considered non-coordinating, which allows for the study of the interaction between the beryllium cation and water molecules without interference from complexation with the anion.

Hydrolysis Equilibria and Pathways

In acidic aqueous solutions, beryllium(II) exists as the tetra-aqua ion, [Be(H₂O)₄]²⁺. This complex acts as a Brønsted acid, readily donating protons from its coordinated water molecules as the pH increases. This initial hydrolysis step leads to the formation of a variety of soluble polynuclear hydroxo-bridged species.

The primary hydrolysis products identified through extensive research are not simple monomeric species but rather more complex oligomers. The most stable and predominant of these is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺, which features a six-membered ring structure with alternating beryllium and bridging hydroxide ions.[1] Other significant polynuclear species that form under various concentration and acidity conditions include [Be₂(OH)]³⁺, [Be₅(OH)₆]⁴⁺, and [Be₆(OH)₈]⁴⁺.[2][3] The formation of solid beryllium hydroxide, Be(OH)₂, occurs at higher pH values.[2][4]

The generalized equation for the hydrolysis of the beryllium ion can be represented as:

pBe²⁺ + qH₂O ⇌ [Beₚ(OH)ₙ]⁽²ᵖ⁻⁹⁾⁺ + qH⁺

The following diagram illustrates the simplified reaction pathways from the initial tetra-aqua beryllium(II) ion to the major polynuclear hydroxo complexes that are formed as a result of hydrolysis.

Quantitative Hydrolysis Data

The formation of these hydroxo complexes has been quantified under various conditions. The stability of each species is typically expressed as the logarithm of the overall formation constant, β. The following table summarizes key quantitative data from studies conducted in perchlorate media at 25 °C.

| Hydrolysis Reaction | Resulting Species | Medium | log βpq | Reference |

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | [Be₂(OH)]³⁺ | 3.0 M (Na)ClO₄ | -3.23 ± 0.05 | [2][3] |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | [Be₃(OH)₃]³⁺ | 3.0 M (Na)ClO₄ | -8.656 ± 0.002 | [2][3] |

| 5Be²⁺ + 6H₂O ⇌ [Be₅(OH)₆]⁴⁺ + 6H⁺ | [Be₅(OH)₆]⁴⁺ | 3.0 M (Na)ClO₄ | -18.81 ± 0.03 | [2][3] |

| 6Be²⁺ + 8H₂O ⇌ [Be₆(OH)₈]⁴⁺ + 8H⁺ | [Be₆(OH)₈]⁴⁺ | 3.0 M (Na)ClO₄ | -26.70 ± 0.05 | [2][3] |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | Be(OH)₂ | 3.0 M (Na)ClO₄ | -11.09 ± 0.04 | [2][3] |

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | [Be₂(OH)]³⁺ | 0.10 M KNO₃ | -2.955 ± 0.007 | [5] |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | [Be₃(OH)₃]³⁺ | 0.10 M KNO₃ | -8.804 ± 0.002 | [5] |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | Be(OH)₂ | 0.10 M KNO₃ | -11.320 ± 0.008 | [5] |

Experimental Protocols

The determination of the hydrolysis constants and the identification of the resulting species rely on precise experimental techniques. The primary method employed in the foundational studies of beryllium hydrolysis is potentiometric titration using electromotive force (e.m.f.) measurements.

This method involves the systematic addition of a base to an acidic solution of beryllium perchlorate while monitoring the free hydrogen ion concentration (h).

-

Apparatus and Setup:

-

Electrodes: A glass electrode is typically used as the sensor for hydrogen ions, with a calomel or Ag/AgCl electrode serving as the reference. Some studies have also utilized quinhydrone and hydrogen electrodes.[6]

-

Titration Cell: The experiment is conducted in a thermostatted vessel, typically at 25 °C, under an inert atmosphere (e.g., purified nitrogen or argon) to prevent interference from atmospheric CO₂.

-

Ionic Medium: A high concentration of a non-coordinating background electrolyte, such as 3.0 M sodium perchlorate (NaClO₄), is used to maintain a constant ionic strength and minimize variations in activity coefficients.[3][6]

-

-

Reagents and Procedure:

-

This compound Solution: Prepared by dissolving beryllium carbonate or hydroxide in a slight excess of perchloric acid. The stock solution is analyzed for beryllium content (e.g., gravimetrically as BeO) and for the exact excess of acid.

-

Titrant: A carbonate-free solution of sodium hydroxide is used as the titrant. In some cases, sodium bicarbonate (NaHCO₃) is used to avoid localized high pH that can cause the precipitation of beryllium hydroxide.[6]

-

Coulometric Titration: An alternative to adding titrant from a burette is the use of a coulometric technique, where hydroxide ions are generated in situ by the electrolysis of water at a platinum cathode. This allows for very precise additions of base.[3]

-

Data Collection: A series of titrations are performed at various total beryllium concentrations (B).[3][6] For each point in the titration, the total volume of titrant added and the corresponding e.m.f. (and thus, -log[H⁺]) are recorded once a stable reading is achieved.

-

-

Data Analysis:

-

The collected data (volume of titrant, total beryllium concentration, -log[H⁺]) are used to calculate Z, the average number of hydroxide ions bound per beryllium ion.[6]

-

The experimental data, presented as curves of Z versus -log[H⁺], are then analyzed using computer programs (e.g., MINIQUAD, SUPERQUAD) to find the best-fit model for the species formed ([Beₚ(OH)ₙ]⁽²ᵖ⁻⁹⁾⁺) and their corresponding stability constants (βpq).[7][8]

-

While potentiometry provides thermodynamic data, spectroscopic techniques offer structural insights.

-

Raman Spectroscopy: This technique has been used to study concentrated aqueous solutions of this compound. The spectra confirm the presence of the stable tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, and importantly, show no evidence of inner-sphere complex formation between the beryllium and perchlorate ions. This validates the assumption that perchlorate is a non-coordinating anion in these systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beryllium(II) hydrolysis in 3.0 mol dm–3 perchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Beryllium(II) hydrolysis in 3.0 mol dm–3 perchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Beryllium hydroxide - Wikipedia [en.wikipedia.org]

- 5. The hydrolysis of metal ions. Part 7. Beryllium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Item - Studies on the hydrolysis of metal ions - University of Wollongong - Figshare [ro.uow.edu.au]

- 8. stm.bookpi.org [stm.bookpi.org]

Solubility of beryllium perchlorate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of beryllium perchlorate in water and organic solvents. Due to the limited availability of specific quantitative data for many organic solvents, this document summarizes existing data and provides detailed, generalized experimental protocols for determining solubility. Beryllium compounds are toxic and should be handled with extreme care by trained professionals in a controlled laboratory setting.

Solubility Data

This compound is a highly hygroscopic solid that is very soluble in water and certain polar organic solvents. The available quantitative solubility data is summarized in Table 1.

Table 1: Quantitative Solubility of this compound

| Solvent | Formula | Temperature | Solubility | Form of Solute | Citation |

| Water | H₂O | 25 °C (298 K) | 198 g / 100 mL | Tetrahydrate | [1] |

| Water | H₂O | Not Specified | 148.6 g / 100 mL | Not Specified | |

| Ethanol | C₂H₅OH | 25 °C (298 K) | ~147 g / 100 g | Not Specified | [2] |

| Acetone | (CH₃)₂CO | Not Specified | Soluble | Not Specified | [1] |

Physicochemical Properties in Solution

Aqueous Solution Chemistry

In aqueous solutions, this compound dissolves to form the tetraaqua beryllium(II) ion, [Be(H₂O)₄]²⁺[1]. This ion is prone to hydrolysis, especially in solutions with low acidity, leading to the formation of trimeric ions such as [Be₃(OH)₃(H₂O)₆]³⁺[1]. The significant hydrolysis is a result of the high charge density of the small beryllium ion.

Caption: Hydrolysis pathway of this compound in aqueous solution.

Organic Solvents

Limited information exists regarding the behavior of this compound in non-aqueous solvents[2]. In acetone, it is known to be soluble and can form complexes with ligands like triphenylphosphine oxide, yielding compounds such as Be(OPPh₃)₄(ClO₄)₂[1][2]. The absence of water in anhydrous organic solvents prevents hydrolysis, leading to different solvated species compared to aqueous solutions[2].

Experimental Protocols

While specific, detailed protocols for the solubility determination of this compound are not abundant in the literature, a general and robust methodology can be constructed based on established principles for highly soluble and hygroscopic inorganic salts. The isothermal saturation method is the standard approach.

Synthesis of this compound Tetrahydrate

A common preparatory method involves the reaction of beryllium oxide with concentrated perchloric acid[1].

Materials:

-

Beryllium oxide (BeO)

-

Concentrated perchloric acid (HClO₄, ~70%)

-

Deionized water

-

Evaporating dish

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of beryllium oxide to a stirred solution of concentrated perchloric acid. The reaction is: BeO + 2 HClO₄ → Be(ClO₄)₂ + H₂O[1].

-

Gentle heating may be required to facilitate the dissolution of the beryllium oxide.

-

Once the reaction is complete and a clear solution is obtained, transfer the solution to an evaporating dish.

-

Evaporate the water at a controlled temperature (e.g., on a steam bath) until crystals of this compound tetrahydrate, Be(ClO₄)₂·4H₂O, begin to form.

-

Allow the solution to cool slowly to maximize crystal yield.

-

Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Caption: Workflow for the synthesis of this compound tetrahydrate.

Isothermal Solubility Determination

This protocol describes a general method for determining the solubility of this compound in a given solvent at a constant temperature.

Apparatus:

-

Constant temperature bath (e.g., water or oil bath)

-

Sealed glass vials or flasks

-

Magnetic stirrer or shaker

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or similar instrument for beryllium quantification.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known mass or volume of the solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation or absorption of atmospheric moisture. Place the vials in the constant temperature bath and agitate them for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically.

-

Sample Collection: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully draw a sample of the supernatant liquid using a syringe fitted with a filter to remove any undissolved solid particles. It is crucial that this step is performed while the vial is still in the constant temperature bath to avoid temperature fluctuations that could alter the solubility.

-

Analysis: Accurately weigh the collected sample of the saturated solution. Dilute the sample to a known volume with a suitable solvent (typically dilute nitric acid for ICP-OES analysis).

-

Quantification: Determine the concentration of beryllium in the diluted sample using a calibrated ICP-OES or another appropriate analytical technique.

-

Calculation: Calculate the mass of this compound in the original saturated solution sample based on the measured beryllium concentration. Express the solubility in the desired units (e.g., g of solute per 100 g of solvent or g of solute per 100 mL of solvent).

Caption: General workflow for isothermal solubility determination.

Conclusion

This compound exhibits high solubility in water and at least some polar organic solvents like ethanol. However, there is a notable lack of comprehensive quantitative solubility data across a wider range of organic solvents in the scientific literature. The provided protocols offer a standardized approach for researchers to determine these values in-house. Given the hazardous nature of beryllium compounds, all handling and experimental procedures must be conducted with appropriate safety measures in place.

References

An In-depth Technical Guide to the Stability and Hygroscopic Nature of Beryllium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium perchlorate, Be(ClO₄)₂, is a powerful oxidizing agent characterized by its pronounced hygroscopicity and thermal instability. This technical guide provides a comprehensive overview of the stability and moisture-sensitive properties of its common hydrated forms, primarily the dihydrate (Be(ClO₄)₂·2H₂O) and the tetrahydrate (Be(ClO₄)₂·4H₂O). This document synthesizes available data on its thermal decomposition pathways, outlines general experimental protocols for its characterization, and discusses its behavior in aqueous solutions. Due to the inherent toxicity of beryllium compounds, this guide also emphasizes critical safety and handling procedures.

Physicochemical Properties

This compound is a white, crystalline solid that readily absorbs moisture from the atmosphere.[1] Its properties are largely defined by its degree of hydration.

| Property | This compound Dihydrate | This compound Tetrahydrate |

| Molecular Formula | Be(ClO₄)₂·2H₂O | Be(ClO₄)₂·4H₂O |

| Appearance | White solid | White, hygroscopic crystals[1] |

| Solubility in Water | Soluble | 198 g/100 mL (25 °C)[1] |

| Solubility in other solvents | Soluble in acetone[1] | Soluble in acetone[1] |

Thermal Stability and Decomposition

This compound and its hydrates are thermally sensitive and decompose upon heating, rather than yielding an anhydrous form. The decomposition process is a critical safety consideration, as it can be energetic and release hazardous substances.

Decomposition Data

The thermal decomposition of this compound hydrates proceeds through the formation of a basic this compound intermediate before ultimately yielding beryllium oxide (BeO).

| Hydrate Form | Decomposition Onset | Intermediate | Final Decomposition Product |

| Tetrahydrate | 140 °C | Unidentified basic this compound | Beryllium Oxide (BeO) at 260 °C |

| Dihydrate | 200 °C | Basic this compound (Be₄O(ClO₄)₆) | Beryllium Oxide (BeO) at 270 °C |

Thermal Decomposition Pathway

The thermal decomposition of this compound hydrates can be visualized as a multi-step process.

Caption: Thermal decomposition pathway of this compound hydrates.

Hygroscopic Nature

This compound is extremely hygroscopic, readily absorbing water from the atmosphere.[2] This property is critical to consider during handling and storage to prevent unintended reactions and degradation.

Qualitative Description

Hydrolysis in Aqueous Solution

In aqueous solutions, the beryllium ion (Be²⁺) undergoes significant hydrolysis due to its high charge density. This leads to the formation of various aquated and polynuclear hydroxo-complexes. The tetra-aqua beryllium(II) ion, [Be(H₂O)₄]²⁺, is the predominant species in acidic solutions. As the pH increases, this ion hydrolyzes, initially forming monomeric and then more complex trimeric ions.[1]

Caption: Simplified hydrolysis pathway of the tetra-aqua beryllium(II) ion.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections outline generalized methodologies for key analytical techniques used to characterize the stability and hygroscopicity of inorganic salts. These should be adapted with stringent safety precautions when working with beryllium compounds.

Synthesis of this compound Tetrahydrate

A common method for the synthesis of this compound tetrahydrate involves the reaction of beryllium oxide with concentrated perchloric acid.[1]

Reaction: BeO + 2 HClO₄ + 3 H₂O → Be(ClO₄)₂·4H₂O

Procedure:

-

Carefully add beryllium oxide to a stoichiometric excess of concentrated perchloric acid with constant stirring in a fume hood.

-

Gently heat the mixture to facilitate the dissolution of the beryllium oxide. The reaction may be slow.

-

Once the reaction is complete, carefully evaporate the solution to induce crystallization of this compound tetrahydrate.

-

Isolate the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to determine the thermal stability and decomposition profile of a material.

General Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place a small, accurately weighed sample (typically 1-10 mg) of this compound hydrate into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Use an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature above the expected final decomposition (e.g., 300 °C) at a controlled heating rate (e.g., 5-10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of each mass loss step corresponds to a decomposition event.

Hygroscopicity Characterization (Dynamic Vapor Sorption - DVS)

Dynamic Vapor Sorption is a gravimetric technique used to measure the extent and rate of water vapor sorption by a sample.

General Protocol:

-

Instrument: A dynamic vapor sorption analyzer.

-

Sample Preparation: Place a small, accurately weighed sample of the anhydrous or a specific hydrated form of this compound onto the DVS sample pan.

-

Experimental Conditions: Set a constant temperature (e.g., 25 °C).

-

Humidity Program:

-

Dry the sample in a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

-

Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate.

-

Subsequently, decrease the RH in a stepwise manner back to 0% RH to obtain the desorption isotherm.

-

-

Data Analysis: Plot the change in mass versus RH to generate a moisture sorption isotherm. The DRH is the RH at which a sharp increase in mass is observed, indicating the transition from a solid to a saturated solution.

Safety and Handling

Beryllium and its compounds are highly toxic and are classified as human carcinogens.[3] Inhalation of beryllium dust or fumes can lead to chronic beryllium disease (CBD), a serious and progressive lung condition.[4] Dermal contact with soluble beryllium salts can cause skin irritation and sensitization.[5]

Mandatory Safety Precautions:

-

Designated Work Area: All work with this compound must be conducted in a designated area with controlled access, such as a certified chemical fume hood or a glove box.[2]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: A properly fitted respirator with a P100 filter is essential when handling this compound powders.

-

Gloves: Use chemically resistant gloves (e.g., nitrile) and change them frequently.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A dedicated lab coat should be worn and laundered separately.

-

-

Engineering Controls: Local exhaust ventilation is crucial to minimize the concentration of airborne beryllium particles.[6]

-

Handling: Avoid generating dust. Use wet cleaning methods for decontamination; dry sweeping is prohibited.[2]

-

Waste Disposal: All beryllium-contaminated waste must be collected in sealed, clearly labeled containers and disposed of as hazardous waste according to institutional and national regulations.[7]

Conclusion

This compound is a highly reactive and hazardous material. Its significant hygroscopicity and thermal instability necessitate careful handling and storage in controlled environments. While quantitative data on its moisture sorption properties are limited, its behavior is expected to be similar to other deliquescent perchlorates. The experimental protocols outlined in this guide provide a framework for the safe characterization of its properties. Adherence to stringent safety protocols is paramount when working with this compound to mitigate the serious health risks associated with beryllium exposure.

References

Thermochemical Profile of Beryllium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data and related information for beryllium perchlorate, Be(ClO₄)₂. Due to the limited availability of specific experimental thermochemical values for this compound in publicly accessible literature, this guide also furnishes contextual data for other inorganic perchlorates and outlines the standard experimental protocols for determining such properties. The synthesis and decomposition pathways of this compound are detailed, and logical relationships between key thermochemical parameters and experimental workflows are illustrated using diagrams. This document is intended to serve as a foundational resource for professionals requiring an in-depth understanding of the energetic and thermal characteristics of this compound.

Introduction

This compound, Be(ClO₄)₂, is a powerful oxidizing agent with potential applications in energetic materials and as a laboratory reagent. A thorough understanding of its thermochemical properties, including enthalpy of formation, entropy, Gibbs free energy of formation, and heat capacity, is critical for its safe handling, storage, and application. These parameters govern the compound's stability, reactivity, and energy release upon decomposition. This guide synthesizes the currently available information on this compound and provides a framework for its thermochemical characterization.

Synthesis and Decomposition of this compound

Synthesis

This compound is typically synthesized in its hydrated forms. The tetrahydrate, Be(ClO₄)₂·4H₂O, can be produced by the reaction of beryllium oxide with concentrated perchloric acid, followed by evaporation of the resulting solution. The dihydrate, Be(ClO₄)₂·2H₂O, can be prepared by reacting beryllium chloride with hydronium perchlorate at 60 °C.

Thermal Decomposition

The thermal decomposition of this compound is a complex process that does not yield the anhydrous form upon heating of its hydrates.

-

Heating the tetrahydrate to 140 °C results in decomposition to a basic this compound. Further heating to 260 °C yields beryllium oxide (BeO).

-

Heating the dihydrate to 200 °C leads to the formation of basic this compound, which subsequently decomposes to BeO at 270 °C.

Thermochemical Data

To provide a comparative context, the following table summarizes the standard enthalpy of formation for several other inorganic perchlorate salts. This data can be useful for estimating the properties of this compound and for understanding general trends in the thermochemistry of perchlorate compounds.

Table 1: Standard Enthalpy of Formation for Selected Inorganic Perchlorates

| Compound | Formula | State | ΔHf° (kJ/mol) at 298.15 K |

| Lithium Perchlorate | LiClO₄ | c | -380.27 ± 1.21 |

| Sodium Perchlorate | NaClO₄ | c | -382.75 ± 0.93 |

| Potassium Perchlorate | KClO₄ | c | -432.75 |

| Ammonium Perchlorate | NH₄ClO₄ | c | -295.98 ± 1.35 |

Note: "c" denotes the crystalline state.

Experimental Protocols for Thermochemical Data Determination

The determination of fundamental thermochemical data for energetic materials like this compound requires specialized experimental techniques. The following are detailed methodologies for key experiments.

Determination of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of a compound like this compound would typically be determined using bomb calorimetry .

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb." A combustion aid, such as benzoic acid with a known heat of combustion, may be used to ensure complete reaction.

-

Calorimeter Setup: The bomb is filled with a high pressure of a reactive gas (e.g., oxygen) and submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited remotely. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid).

-

Calculation of ΔHf°: Using Hess's Law, the experimentally determined enthalpy of combustion is combined with the known standard enthalpies of formation of the combustion products (e.g., BeO, HCl, H₂O) to calculate the standard enthalpy of formation of the this compound sample.

Determination of Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a substance as a function of temperature.

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated or cooled at a controlled rate over a specified temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) measured under identical conditions.

Determination of Entropy (S°) and Gibbs Free Energy (G°)

The standard entropy and Gibbs free energy of formation are typically not measured directly but are calculated from other experimentally determined thermochemical data.

Logical Relationship for Calculation:

The standard Gibbs free energy of formation (ΔGf°) is calculated using the Gibbs-Helmholtz equation:

ΔGf° = ΔHf° - TΔSf°

Where:

-

ΔHf° is the standard enthalpy of formation (determined experimentally).

-

T is the absolute temperature (usually 298.15 K).

-

ΔSf° is the standard entropy of formation, which is calculated from the standard entropies of the compound and its constituent elements in their standard states. The standard entropy of the compound (S°) can be determined from low-temperature heat capacity measurements down to near absolute zero.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Formation of Polynuclear Hydroxo Complexes of Beryllium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and thermodynamics of polynuclear hydroxo complexes of beryllium. Due to its uniquely small ionic radius and high charge density, beryllium exhibits a complex hydrolytic behavior in aqueous solutions, leading to the formation of various stable polynuclear species. Understanding the mechanisms of formation and the properties of these complexes is crucial in fields ranging from environmental chemistry and toxicology to materials science and drug development, where beryllium's interactions with biological systems are of significant concern.

Introduction to Beryllium Hydrolysis

Beryllium salts dissolved in water do not exist as simple bare ions. The high charge density of the Be²⁺ ion (rBe²⁺ ≈ 0.27 Å for a coordination number of 4) leads to strong polarization of the surrounding water molecules.[1] This results in the formation of the hydrated beryllium ion, [Be(H₂O)₄]²⁺, which acts as a Brønsted acid, readily donating protons and initiating a series of hydrolysis reactions.[2] This strong tendency to hydrolyze is a key characteristic that distinguishes beryllium from other alkaline earth metals.

The initial hydrolysis step involves the deprotonation of a coordinated water molecule:

[Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(OH)(H₂O)₃]⁺ + H₃O⁺

As the pH of the solution increases, further deprotonation and subsequent condensation reactions occur, leading to the formation of a variety of polynuclear hydroxo-bridged beryllium complexes. The specific species formed are dependent on factors such as the beryllium concentration and the pH of the solution.

Key Polynuclear Hydroxo Complexes of Beryllium

Experimental evidence, primarily from potentiometric titrations, has identified several key polynuclear hydroxo complexes of beryllium in aqueous solutions. The most commonly cited species include:

-

[Be₂(OH)]³⁺: A dinuclear complex formed at lower pH values.

-

[Be₃(OH)₃]³⁺: A cyclic trinuclear complex, which is a major hydrolytic product in aqueous solutions.[3] Its structure consists of a six-membered (Be-O)₃ ring.[2]

-

[Be₅(OH)₆]⁴⁺

-

[Be₆(OH)₈]⁴⁺

The formation of these complexes is a stepwise process, as illustrated in the signaling pathway below.

Quantitative Data on Beryllium Hydrolysis

The formation of these hydroxo complexes can be described by equilibrium constants. The overall stability constant, β, is used for the cumulative formation of a complex from the metal ion and hydroxide ions. The hydrolysis constant, K, describes the reaction of the metal ion with water to produce a hydroxo complex and protons.

The following tables summarize the critically evaluated equilibrium constants for the hydrolysis of beryllium(II) at 298 K and infinite dilution.

Table 1: Hydrolysis Constants of Beryllium(II) Species

| Equilibrium Reaction | log K (Baes and Mesmer, 1976)[4] | log K (Brown and Ekberg, 2016)[4] |

| Be²⁺ + H₂O ⇌ [Be(OH)]⁺ + H⁺ | -5.40 | -5.39 ± 0.14 |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -13.65 | -11.20 ± 0.07 |

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | -3.97 | -3.54 ± 0.04 |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | -8.92 | -8.83 ± 0.09 |

| 5Be²⁺ + 6H₂O ⇌ [Be₅(OH)₆]⁴⁺ + 6H⁺ | -19.1 ± 0.1 | - |

| 6Be²⁺ + 8H₂O ⇌ [Be₆(OH)₈]⁴⁺ + 8H⁺ | -27.2 | -26.3 ± 0.1 |

Table 2: Overall Stability Constants (-log βpq) of Beryllium(II) Hydroxo Complexes

| Species | -log β₁₁ (p=1, q=1) | -log β₁₂ (p=1, q=2) | -log β₂₁ (p=2, q=1) | -log β₃₃ (p=3, q=3) |

| Value | - | 11.320 (0.008) | 2.955 (0.007) | 8.804 (0.002) |

| Reference | - | [1] | [1] | [1] |

Note: The values in parentheses represent the estimated standard deviations.

Experimental Protocols

The study of beryllium hydroxo complexes relies on a combination of sophisticated analytical techniques.

Potentiometric Titration

Potentiometric titration is the primary method for determining the stoichiometry and stability constants of metal ion complexes in solution.

Methodology:

-

Preparation of Solutions: A standard solution of a beryllium salt (e.g., Be(ClO₄)₂ or Be(NO₃)₂) of known concentration is prepared in a constant ionic medium (e.g., 0.1 M KNO₃ or 3 M NaClO₄) to maintain a constant activity coefficient.[1][5] A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Cell Assembly: The beryllium solution is placed in a thermostatted titration vessel. A calibrated glass electrode and a reference electrode (e.g., Ag/AgCl or calomel) are immersed in the solution.[6] The cell is typically purged with an inert gas (e.g., argon) to exclude atmospheric CO₂.

-

Titration: The standardized base is added to the beryllium solution in small, precise increments using a burette.

-

Data Acquisition: After each addition of the titrant, the solution is allowed to reach equilibrium, and the electromotive force (e.m.f.) or pH of the solution is recorded.

-

Data Analysis: The collected data (volume of titrant vs. pH/e.m.f.) is processed using computer programs to calculate the average number of hydroxide ions bound per beryllium ion (Z). By analyzing the function Z(log[H⁺]), the speciation model (i.e., the identity of the complexes) and their respective stability constants can be determined.[5]

References

- 1. The hydrolysis of metal ions. Part 7. Beryllium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cost-nectar.eu [cost-nectar.eu]

- 5. scispace.com [scispace.com]

- 6. Frontiers | Beryllium solubility and hydrolysis in dilute to concentrated CaCl2 solutions: thermodynamic description in cementitious systems [frontiersin.org]

Beryllium Perchlorate: A Deep Dive into its Aqueous Solution Chemistry and Speciation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solution chemistry of beryllium perchlorate, with a specific focus on the speciation of beryllium(II) ions in aqueous perchlorate media. The document synthesizes quantitative data from key studies, outlines experimental protocols for speciation analysis, and presents visual diagrams to clarify complex equilibria and workflows.

Physicochemical Properties

This compound, with the general formula Be(ClO₄)₂, is an inorganic compound that typically exists as a hydrated, white, hygroscopic solid.[1] It is highly soluble in water and acetone.[1][2] The tetrahydrate, Be(ClO₄)₂·4H₂O, is a common form.[1] Heating the hydrated forms does not yield the anhydrous salt; instead, it leads to decomposition, forming basic beryllium perchlorates and eventually beryllium oxide at higher temperatures.[1]

| Property | Data |

| Chemical Formula | Be(ClO₄)₂ |

| Molar Mass (Anhydrous) | 207.91 g/mol [2][3] |

| Appearance | White, hygroscopic solid[1] |

| Hydrated Forms | Be(ClO₄)₂·4H₂O, Be(ClO₄)₂·2H₂O[1] |

| CAS Number | 13597-95-0 (anhydrous)[4][5][6] |

| Solubility in Water | 198 g/100 mL (25 °C, tetrahydrate)[1] |

| Decomposition | Tetrahydrate decomposes at 140 °C; Dihydrate at 200 °C[1] |

Speciation in Aqueous Solution

The solution chemistry of beryllium is dominated by the behavior of the small, highly charged Be²⁺ ion. Beryllium prefers tetrahedral coordination with 'hard' donor ligands like oxygen.[7]

2.1. The Primary Aquated Ion

In aqueous perchlorate solution, beryllium exists as the tetraaquaberyllium(II) complex ion, [Be(H₂O)₄]²⁺ .[1][8] The four water molecules are arranged tetrahedrally around the central beryllium ion, attached via coordinate bonds.[8] The high charge density of the Be²⁺ ion strongly polarizes the coordinated water molecules, making them significantly acidic.[8]

2.2. Hydrolysis and Polynuclear Species Formation

The acidity of the [Be(H₂O)₄]²⁺ ion leads to extensive hydrolysis, even in acidic solutions. This process involves the loss of protons from the coordinated water molecules and the subsequent formation of a series of soluble, polynuclear hydroxo-bridged complexes.[9][10] The primary hydrolysis product is the trimeric ion, [Be₃(OH)₃(H₂O)₆]³⁺.[1] More extensive studies have identified a range of complex species that form depending on the beryllium concentration and pH of the solution.[9][10][11]

The generalized equilibrium for the formation of these species can be represented as: pBe²⁺ + qH₂O ⇌ [Beₚ(OH)ᵩ]⁽²ᵖ⁻ᵩ⁾⁺ + qH⁺

// Nodes for species Be_aq [label="[Be(H₂O)₄]²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be2OH [label="[Be₂(OH)]³⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be3OH3 [label="[Be₃(OH)₃]³⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be5OH6 [label="[Be₅(OH)₆]⁴⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be6OH8 [label="[Be₆(OH)₈]⁴⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; BeOH2 [label="Be(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for species Be_aq [label="[Be(H₂O)₄]²⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be2OH [label="[Be₂(OH)]³⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be3OH3 [label="[Be₃(OH)₃]³⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be5OH6 [label="[Be₅(OH)₆]⁴⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Be6OH8 [label="[Be₆(OH)₈]⁴⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; BeOH2 [label="Be(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges representing hydrolysis pathways Be_aq -> Be2OH [label="+Be²⁺\n-H₂O, -H⁺", color="#4285F4", fontcolor="#202124"]; Be_aq -> BeOH2 [label="-2H⁺", color="#EA4335", fontcolor="#202124"]; Be2OH -> Be3OH3 [label="+Be²⁺\n-2H₂O, -2H⁺", color="#4285F4", fontcolor="#202124"]; Be3OH3 -> Be5OH6 [label="+2Be²⁺\n-3H₂O, -3H⁺", color="#FBBC05", fontcolor="#202124"]; Be3OH3 -> Be6OH8 [label="+3Be²⁺\n-5H₂O, -5H⁺", color="#34A853", fontcolor="#202124"]; } end_dot

Quantitative Data on Hydrolysis Equilibria

The formation of these polynuclear species has been quantitatively studied, with stability constants determined in a constant ionic medium to minimize activity coefficient variations. The following table summarizes the key equilibria and their formation constants as determined in 3.0 mol dm⁻³ (Na)ClO₄ at 25 °C.[9][10]

| Equilibrium Reaction | log βpq ± σ |

| 2Be²⁺ + H₂O ⇌ [Be₂(OH)]³⁺ + H⁺ | -3.23 ± 0.05 |

| 3Be²⁺ + 3H₂O ⇌ [Be₃(OH)₃]³⁺ + 3H⁺ | -8.656 ± 0.002 |

| 5Be²⁺ + 6H₂O ⇌ [Be₅(OH)₆]⁴⁺ + 6H⁺ | -18.81 ± 0.03 |

| 6Be²⁺ + 8H₂O ⇌ [Be₆(OH)₈]⁴⁺ + 8H⁺ | -26.70 ± 0.05 |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -11.09 ± 0.04 |

| Data sourced from J. Bruno, J. Chem. Soc., Dalton Trans., 1987.[9] |

Experimental Protocols for Speciation Studies

The determination of the stability constants for beryllium hydrolysis products requires precise experimental control and data analysis. Potentiometric titration is a primary method for these investigations.[12]

4.1. Potentiometric Titration using E.M.F. Methods

This method involves monitoring the concentration of free H⁺ ions (acidity) in a this compound solution as a function of added base.

-

Objective: To determine the stoichiometry (p, q) and stability constants (βpq) of the [Beₚ(OH)ᵩ] species formed.

-

Apparatus: A high-precision potentiometer, a glass electrode sensitive to H⁺ concentration, a reference electrode, and a thermostatted titration vessel.

-

Reagents:

-

Beryllium(II) perchlorate stock solution: Prepared by dissolving high-purity beryllium metal in perchloric acid.[11] The final concentration is determined gravimetrically.[11]

-

Constant Ionic Medium: A high concentration of an inert salt, such as 3.0 M sodium perchlorate (NaClO₄), is used to maintain a constant ionic strength throughout the titration.[9][10]

-

Titrant: A strong base (e.g., NaOH) or protons generated via coulometric titration. Coulometric generation of OH⁻ ions is preferred as it avoids dilution effects.[9][10]

-

-

Procedure:

-

A known volume and concentration of the Be(ClO₄)₂ solution in the constant ionic medium is placed in the thermostatted cell (e.g., at 25 °C).

-

The initial electromotive force (E.M.F.) is measured.

-

The titrant is added in small, precise increments.

-

After each addition, the solution is allowed to reach equilibrium, and the E.M.F. is recorded.

-

The titration is continued over a wide range of acidity (e.g., -log[H⁺] from 2 to 6.2) and for various total beryllium concentrations (e.g., 1 to 80 mmol dm⁻³).[9][10]

-

-

Data Analysis: The collected data (volume of titrant, E.M.F.) are processed using specialized computer programs. These programs analyze the titration curves to find the set of species (p,q values) and their corresponding stability constants (βpq) that best fit the experimental data.

// Connections B -> C [color="#5F6368", lhead=cluster_exp]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> D [label="Repeat for\nnext increment", color="#EA4335", style=dashed]; E -> F [color="#5F6368", lhead=cluster_analysis]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; } end_dot

4.2. Spectroscopic and Other Methods

While potentiometry is foundational, other techniques provide complementary information.

-

⁹Be Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for directly observing beryllium-containing species in solution.[13][14] The chemical shift of ⁹Be is sensitive to its coordination environment, allowing for the identification of different complexes.[15][16]

-

Raman Spectroscopy: Can be used to study the vibrational modes of both the Be-O bonds in the aquated and hydrolyzed species and the perchlorate counter-ion, which is generally considered non-coordinating.[11][17]

Conclusion

The aqueous chemistry of this compound is characterized by the strong tendency of the tetraaquaberyllium(II) ion to hydrolyze. This process results in a complex equilibrium involving a series of polynuclear hydroxo-bridged species. Understanding this speciation is critical, as the biological activity and toxicity of beryllium are intrinsically linked to the specific chemical forms present in a given environment.[18] The quantitative data and experimental frameworks presented here provide a foundation for researchers working with beryllium-containing systems, enabling more accurate modeling and prediction of its behavior in fields ranging from inorganic chemistry to toxicology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. Buy this compound | 13597-95-0 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 13597-95-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Beryllium(II) hydrolysis in 3.0 mol dm–3 perchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Beryllium(II) hydrolysis in 3.0 mol dm–3 perchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Beryllium(II) hydrolysis in 3.0 mol dm–3 perchlorate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Complex formation of beryllium(II) with salicylate and hydroxide ions in 1 mol dm–3 sodium perchlorate aqueous solution at 25 °C - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. portal.fis.tum.de [portal.fis.tum.de]

- 14. researchgate.net [researchgate.net]

- 15. NMR Periodic Table: Beryllium NMR [imserc.northwestern.edu]

- 16. Beryllium-9 NMR references [pascal-man.com]

- 17. impact.ornl.gov [impact.ornl.gov]

- 18. Beryllium chemical speciation in elemental human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hazards and Toxicity of Beryllium Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beryllium and its compounds are lightweight materials with unique properties, making them valuable in various industrial sectors, including aerospace, defense, electronics, and biomedical applications.[1] However, exposure to beryllium poses significant health risks, primarily through inhalation. This guide provides a comprehensive overview of the hazards and toxicity of beryllium compounds, focusing on the molecular mechanisms of toxicity, the pathogenesis of beryllium-related diseases, and the experimental methodologies used to study these effects. The primary health concern associated with beryllium exposure is chronic beryllium disease (CBD), a debilitating and sometimes fatal granulomatous lung disease.[2][3] This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals involved in work that may include beryllium-containing materials or in the development of therapeutics for beryllium-induced pathologies.

Mechanisms of Beryllium Toxicity

The toxicity of beryllium is complex and multifaceted, with both acute and chronic manifestations. The underlying mechanisms involve direct chemical pneumonitis and a more intricate cell-mediated immune response.[1][4]

Acute Beryllium Disease (ABD)

Acute beryllium disease is a form of chemical pneumonitis that results from short-term, high-intensity exposure to soluble beryllium compounds.[1][4] The symptoms of ABD include inflammation of the respiratory tract, pulmonary edema, and pneumonitis.[1] Due to improved workplace safety standards, ABD is now rare.[2][4]

Chronic Beryllium Disease (CBD): An Immunological Perspective

Chronic Beryllium Disease (CBD) is a granulomatous lung disease driven by a delayed-type hypersensitivity reaction to beryllium.[3][5] It develops in a subset of individuals who become sensitized to beryllium.[4] The progression from beryllium exposure to CBD is a multi-step process involving genetic susceptibility, beryllium presentation by antigen-presenting cells (APCs), and a subsequent T-cell mediated inflammatory response.[5][6]

Genetic Susceptibility: A significant genetic risk factor for developing CBD is the presence of a specific human leukocyte antigen (HLA) allele, HLA-DPB1, which contains a glutamic acid residue at position 69 of the β-chain (Glu69).[5][7] This genetic marker is strongly associated with beryllium sensitization and the subsequent development of CBD.[5]

Antigen Presentation: After inhalation, beryllium particles are phagocytosed by APCs, such as macrophages and dendritic cells, in the lungs.[2] Beryllium ions are then processed and presented on the cell surface by MHC class II molecules, particularly HLA-DP molecules carrying the Glu69 variant.[5][6] This complex of beryllium and the HLA-DP molecule is then recognized by specific CD4+ T-helper cells.[5][8]

T-Cell Activation and Granuloma Formation: The recognition of the beryllium-HLA-DP complex by the T-cell receptor on CD4+ T-cells triggers their activation and proliferation.[5][6] These activated T-cells release a cascade of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α).[6][9] These cytokines orchestrate the recruitment and accumulation of other immune cells, leading to the formation of non-caseating granulomas in the lungs, the hallmark pathological feature of CBD.[2][5][10] These granulomas can disrupt normal lung architecture and function, leading to fibrosis and impaired gas exchange.[3][7]

Quantitative Toxicological Data

The toxicity of beryllium compounds varies depending on their chemical form, solubility, and route of exposure. The following tables summarize key quantitative data.

Table 1: Occupational Exposure Limits for Beryllium

| Agency | Regulation | Value | Notes |

| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 µg/m³ | [11][12][13] |

| Short-Term Exposure Limit (STEL) - 15-minute | 2.0 µg/m³ | [11][13] | |

| Action Level (AL) - 8-hour TWA | 0.1 µg/m³ | [11][13] | |

| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | Not to exceed 0.5 µg/m³ | [14] |

| IDLH (Immediately Dangerous to Life or Health) | 4 mg/m³ | [15] | |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.00005 mg/m³ (inhalable fraction) | [16][17] |

TWA: Time-Weighted Average

Table 2: Acute Toxicity Data for Beryllium Compounds

| Compound | Test | Route | Species | Value |

| Beryllium Sulfate (BeSO₄) | LD₅₀ | Oral | Rat | 82 mg/kg[18] |

| LD₅₀ | Oral | Mouse | 80 mg/kg[18] | |

| LD₅₀ | Intravenous | Rat | 0.51 mg/kg[19] | |

| Beryllium Chloride (BeCl₂) | LD₅₀ | Oral | Rat | 86 mg/kg[20] |

| Beryllium Fluoride (BeF₂) | LD₅₀ | Ingestion | Mouse | ~100 mg/kg[21] |

| LD₅₀ | Intravenous | Mouse | 1.8 mg/kg[21] |

LD₅₀: Median lethal dose

Experimental Protocols

Investigating the toxicity of beryllium and the pathogenesis of CBD requires specialized in vitro and in vivo experimental models.

Beryllium Lymphocyte Proliferation Test (BeLPT)

The BeLPT is a key in vitro diagnostic tool used to identify beryllium sensitization in exposed individuals.[5]

Objective: To assess the proliferative response of peripheral blood mononuclear cells (PBMCs) or bronchoalveolar lavage (BAL) cells to beryllium salts in culture.

Methodology:

-

Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For BAL fluid, cells are collected and washed.

-

Cell Culture: Plate the isolated cells in a 96-well plate at a specific density (e.g., 2 x 10⁵ cells/well) in a suitable culture medium (e.g., RPMI-1640) supplemented with serum.

-

Beryllium Stimulation: Add various concentrations of a beryllium salt (typically beryllium sulfate, BeSO₄) to the cell cultures. Include a negative control (medium alone) and a positive control (a non-specific mitogen like phytohemagglutinin).

-

Incubation: Incubate the plates for a period of 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.

-

Proliferation Assay: Measure cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter. An increased count in beryllium-exposed wells compared to the control indicates a positive response.

-

Colorimetric Assays (e.g., BrdU, MTT): These assays measure DNA synthesis or metabolic activity as an indicator of cell proliferation.

-

-

Data Analysis: Calculate a stimulation index (SI) by dividing the mean counts per minute (CPM) of the beryllium-stimulated wells by the mean CPM of the unstimulated control wells. An SI above a certain threshold (typically ≥ 2.5) is considered a positive result, indicating beryllium sensitization.

Animal Models of Beryllium-Induced Lung Disease

Animal models are crucial for studying the pathogenesis of CBD and for testing potential therapeutic interventions.[22]

Objective: To replicate key features of human CBD, including granulomatous inflammation and beryllium-specific immune responses, in an animal model.

Methodology (Murine Model Example):

-

Animal Strain: Use a susceptible mouse strain, such as A/J or C3H/HeJ.[22][23]

-

Beryllium Administration: Expose mice to beryllium via intratracheal instillation or inhalation. Beryllium metal, beryllium oxide (BeO), or beryllium sulfate (BeSO₄) can be used.[22][24]

-

Time Course: Euthanize groups of mice at various time points post-exposure (e.g., 2, 4, 8, and 20 weeks) to assess the progression of the disease.[5]

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect cells from the lungs. Analyze the BAL fluid for total and differential cell counts (lymphocytes, macrophages, neutrophils) and for cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or multiplex assays.[24]

-

Histopathology: Perfuse and fix the lungs in formalin. Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to visualize lung architecture and identify granulomatous inflammation.[23][24] Immunohistochemistry can be used to identify specific immune cell populations (e.g., CD4+ T-cells) within the granulomas.

-

In Vitro Immune Response: Isolate splenocytes or lung-draining lymph node cells and perform a BeLPT as described above to assess for systemic or local beryllium sensitization.[24]

Visualizing Beryllium Toxicity Pathways

The following diagrams illustrate key pathways and workflows related to beryllium toxicity.

Caption: Signaling pathway of Chronic Beryllium Disease pathogenesis.

Caption: Experimental workflow for the Beryllium Lymphocyte Proliferation Test (BeLPT).

Conclusion